(2S)-1-azido-5-methylhexane-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-azido-5-methylhexane-2,5-diol is an organic compound with a unique structure that includes an azido group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-azido-5-methylhexane-2,5-diol typically involves the introduction of the azido group into a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide is reacted with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-azido-5-methylhexane-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Sodium azide (NaN3) is commonly used for introducing the azido group.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various azido derivatives.
Scientific Research Applications
(2S)-1-azido-5-methylhexane-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-azido-5-methylhexane-2,5-diol involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-azido-5-methylhexane-2,5-diol: shares similarities with other azido alcohols and azido diols.
This compound: can be compared to compounds like 1-azido-2-propanol and 1-azido-3-butanol.
Uniqueness
- The presence of both azido and hydroxyl groups in this compound makes it a versatile compound for various chemical reactions.
- Its stereochemistry (2S) adds another layer of specificity in its interactions and applications.
Properties
CAS No. |
62396-84-3 |
---|---|
Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-1-azido-5-methylhexane-2,5-diol |
InChI |
InChI=1S/C7H15N3O2/c1-7(2,12)4-3-6(11)5-9-10-8/h6,11-12H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
WCAYMBMLCRYGSG-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(CC[C@@H](CN=[N+]=[N-])O)O |
Canonical SMILES |
CC(C)(CCC(CN=[N+]=[N-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.